molecular formula C18H20N4O2S B2888005 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxynicotinamide CAS No. 2034356-49-3

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxynicotinamide

Cat. No. B2888005
M. Wt: 356.44
InChI Key: CDTXUVIJBWHHJA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxynicotinamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Mechanisms

  • Synthesis Involving Pyrazole Derivatives : Studies have explored the synthesis of various pyrazole derivatives, highlighting the complex reactions and mechanisms involved. For example, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates reacted with thiourea, involving ANRORC rearrangement and N-formylation, leading to specific formamides (Ledenyova et al., 2018).

  • Crystallography and Tautomerism : Crystallographic studies on NH-pyrazoles revealed their structural aspects and tautomerism, providing insights into their solid-state and solution behaviors (Cornago et al., 2009).

Organometallic Chemistry

  • CuI Complexes with N,N',S,S' Scorpionate Ligands : The synthesis and characterization of Cu(I) complexes with N,N',S,S' donor ligands, including pyrazole derivatives, have been detailed. These studies involve X-ray crystallography and nuclear magnetic resonance (NMR) techniques (Gennari et al., 2008).

  • Reactivity with Copper, Silver, and Gold Precursors : The reactivity of hybrid ligands containing pyrazole units with Cu(I), Ag(I), and Au(I) precursors has been investigated. This research provides valuable information on the formation of different metal complexes (Muñoz et al., 2011).

Medicinal Chemistry

  • Synthesis of Anti-Tumor Agents : Pyrazole derivatives have been synthesized and evaluated for their anti-tumor activities. These studies are crucial for developing new therapeutic agents (Gomha et al., 2016).

  • Potential Antipsychotic Agents : The development of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols and their evaluation as potential antipsychotic agents have been a subject of research. These compounds showed promising results in behavioral animal tests (Wise et al., 1987).

Material Science

  • Corrosion Inhibition : Bipyrazole compounds, including those with pyrazole structures, have been studied for their effectiveness as corrosion inhibitors for pure iron in acidic media. These findings are significant in material science and engineering applications (Chetouani et al., 2005).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-16(15-7-5-11-25-15)13(2)22(21-12)10-9-19-17(23)14-6-4-8-20-18(14)24-3/h4-8,11H,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXUVIJBWHHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(N=CC=C2)OC)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxynicotinamide

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